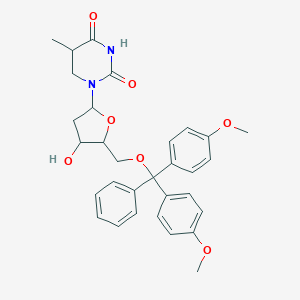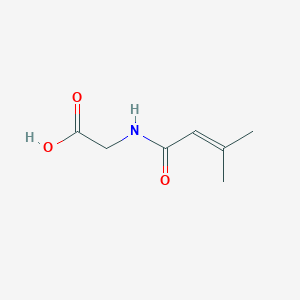
3-甲基巴豆酰甘氨酸
描述
3-甲基巴豆酰甘氨酸是一种酰基甘氨酸,是尿液中发现的一种正常氨基酸代谢产物。 它是脂肪酸的次要代谢产物,通常与代谢紊乱有关,例如 3-甲基巴豆酰辅酶 A 羧化酶缺乏症 。 该化合物以其在亮氨酸分解代谢中的作用而闻名,并被用作有机酸血症的诊断指标 .
科学研究应用
3-甲基巴豆酰甘氨酸在科学研究中具有多种应用:
化学: 用作研究酰基甘氨酸代谢和反应的模型化合物。
生物学: 研究其在代谢途径中的作用及其对线粒体功能的影响.
医学: 用作诊断代谢紊乱(例如 3-甲基巴豆酰辅酶 A 羧化酶缺乏症)的生物标志物.
工业: 工业应用有限,主要用于研究环境。
作用机制
3-甲基巴豆酰甘氨酸通过破坏线粒体能量稳态发挥其作用。 它抑制突触 Na+, K±ATPase 的活性,这对于维持细胞膜电位至关重要 。 该化合物还通过减少 CO2 的产生和降低呼吸链复合物的活性来影响柠檬酸循环 。 这些破坏会导致神经损伤和其他代谢功能障碍。
类似化合物:
3-羟基异戊酸: 由 3-甲基巴豆酰甘氨酸氧化形成的代谢产物。
3-甲基巴豆酰辅酶 A: 3-甲基巴豆酰甘氨酸合成的前体。
N-酰基甘氨酸: 3-甲基巴豆酰甘氨酸所属的一类化合物。
独特性: 3-甲基巴豆酰甘氨酸因其在亮氨酸分解代谢中的特殊作用及其在代谢紊乱中的诊断意义而具有独特性。 与其他酰基甘氨酸不同,它与 3-甲基巴豆酰辅酶 A 羧化酶缺乏症密切相关,并作为这种疾病的关键生物标志物 .
生化分析
Biochemical Properties
3-Methylcrotonylglycine is produced through the action of glycine N-acyltransferase, which catalyzes the chemical reaction: acyl-CoA + glycine < – > CoA + N-acylglycine . It interacts with various enzymes, proteins, and other biomolecules in the body. For instance, it is associated with the enzyme 3-methylcrotonyl-CoA carboxylase .
Cellular Effects
3-Methylcrotonylglycine influences cell function by interacting with various cellular processes. It inhibits CO2 production and mitochondrial complex II-III and creatine kinase activity in rat cerebral cortex preparations in a concentration-dependent manner . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Methylcrotonylglycine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits the Na+/K±ATPase in purified synaptic membranes from rat cerebrum .
Metabolic Pathways
3-Methylcrotonylglycine is involved in the metabolic pathway of fatty acids . It interacts with enzymes such as 3-methylcrotonyl-CoA carboxylase
准备方法
合成路线和反应条件: 3-甲基巴豆酰甘氨酸可以通过 3-甲基巴豆酰辅酶 A 与甘氨酸的反应合成。 该反应由甘氨酸 N-酰基转移酶催化 。 反应条件通常涉及在生理 pH 和温度下的缓冲水溶液。
工业生产方法: 由于其特定的生物学相关性,3-甲基巴豆酰甘氨酸的工业生产并不常见。 它可以在实验室环境中使用化学合成方法生产,该方法涉及在碱(例如氢氧化钠)存在下,将 3-甲基巴豆酰氯与甘氨酸反应 .
反应类型:
氧化: 3-甲基巴豆酰甘氨酸可以发生氧化反应,从而形成 3-羟基异戊酸.
还原: 还原反应不太常见,但可以在特定条件下发生。
取代: 该化合物可以参与取代反应,特别是亲核取代反应,其中酰基可以被其他亲核试剂取代。
常用试剂和条件:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
亲核试剂: 氨、伯胺。
主要产品:
氧化: 3-羟基异戊酸。
还原: 酰基的还原形式。
取代: 各种 N-取代甘氨酸,取决于所使用的亲核试剂。
相似化合物的比较
3-Hydroxyisovaleric acid: A metabolite formed from the oxidation of 3-Methylcrotonylglycine.
3-Methylcrotonyl-CoA: The precursor in the synthesis of 3-Methylcrotonylglycine.
N-Acylglycines: A class of compounds to which 3-Methylcrotonylglycine belongs.
Uniqueness: 3-Methylcrotonylglycine is unique due to its specific role in leucine catabolism and its diagnostic significance in metabolic disorders. Unlike other acyl glycines, it is closely associated with 3-methylcrotonyl-CoA carboxylase deficiency and serves as a critical biomarker for this condition .
属性
IUPAC Name |
2-(3-methylbut-2-enoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(2)3-6(9)8-4-7(10)11/h3H,4H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWQSHXPNKRLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186641 | |
| Record name | beta-Methylcrotonylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methylcrotonylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33008-07-0 | |
| Record name | 3-Methylcrotonylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33008-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Methylcrotonylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033008070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Methylcrotonylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLCROTONYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHG2SN5POH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylcrotonylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-Methylcrotonylglycine (3-MCG)?
A1: 3-Methylcrotonylglycine (3-MCG) is a biochemical marker indicative of a metabolic disorder called 3-Methylcrotonyl-CoA carboxylase deficiency (3MCCD). This disorder disrupts the normal breakdown of the amino acid leucine. [, , , , , , , ]
Q2: How is 3-MCG formed?
A2: In 3MCCD, a deficiency in the enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC) hinders the breakdown of leucine. Consequently, intermediary metabolites like 3-methylcrotonyl-CoA accumulate. This molecule then conjugates with glycine, forming 3-MCG, which is excreted in urine. [, , , , , , , ]
Q3: What are the downstream effects of 3-MCG accumulation in 3MCCD?
A3: Research suggests that 3-MCG, along with another metabolite, 3-methylcrotonic acid (3-MCA), can induce oxidative stress in the brain. Specifically, these metabolites have been shown to increase lipid peroxidation and protein oxidation in the cerebral cortex of young rats, which may contribute to neurological dysfunction in 3MCCD. [, , ] Additionally, 3-MCG can disrupt mitochondrial energy homeostasis and inhibit synaptic Na+,K+-ATPase activity in the brain of young rats, further contributing to neurological issues. [, ]
Q4: How does the presence of 3-MCG in urine help diagnose 3MCCD?
A4: The detection of elevated levels of 3-MCG in urine is a key diagnostic indicator of 3MCCD. Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify and quantify 3-MCG in urine samples. [, , , , , , , , ]
Q5: Are there instances where 3-MCG is not detected in urine despite 3MCCD being present?
A5: Yes, there have been cases of 3MCCD where 3-MCG was absent or present in trace amounts in the urine. This highlights the potential for misdiagnosis if relying solely on urine organic acid analysis for diagnosis. []
Q6: What are the genetic causes of 3MCCD?
A6: 3MCCD is caused by mutations in either the MCCA or MCCB genes, both of which code for subunits of the 3-MCC enzyme. These mutations are autosomal recessive, meaning an individual must inherit two copies of the mutated gene (one from each parent) to develop the deficiency. [, , , , , , , , ]
Q7: What are the clinical manifestations of 3MCCD?
A7: 3MCCD presents with a wide range of clinical symptoms, from severe cases with neonatal onset to individuals who remain asymptomatic throughout their lives. Some common symptoms include developmental delay, seizures, hypotonia, failure to thrive, and metabolic acidosis. [, , , , , , , , , , , ]
Q8: How is 3MCCD diagnosed?
A8: Diagnosis typically involves a combination of:
- Newborn Screening: Detecting elevated 3-hydroxyisovalerylcarnitine (C5-OH) in blood spots through tandem mass spectrometry (MS/MS). [, , , , , , , , ]
- Urine Organic Acid Analysis: Identifying elevated 3-MCG and 3-hydroxyisovaleric acid (3-HIVA) in urine using techniques like gas chromatography-mass spectrometry (GC-MS). [, , , , , , , , , ]
- Enzyme Assay: Measuring 3-MCC enzyme activity in cultured fibroblasts or lymphocytes, which is significantly reduced in affected individuals. [, , , , , , , , ]
- Genetic Testing: Identifying mutations in the MCCA and MCCB genes to confirm the diagnosis. [, , , , , , , , , ]
Q9: What are the treatment options for 3MCCD?
A9: Treatment typically involves:
- Dietary Leucine Restriction: Reducing leucine intake through a specialized diet or formula. [, , , ]
- Carnitine Supplementation: Addressing secondary carnitine deficiency, which is common in 3MCCD, by supplementing with L-carnitine. [, , , , ]
- Glycine Supplementation: Supplementing with glycine may aid in the excretion of excess metabolites. [, , ]
- Biotin Supplementation: Although 3MCCD is generally considered biotin-unresponsive, some patients with specific mutations, like MCCA-R385S, have shown improvement with high-dose biotin therapy. [, ]
Q10: What are the current research areas in 3MCCD?
A10: Current research focuses on:
- Understanding the full spectrum of clinical presentations: While newborn screening has increased the detection of asymptomatic cases, research is ongoing to understand the factors influencing the variability in symptom severity. [, , ]
- Exploring the role of 3-MCG and other metabolites in disease pathogenesis: Studies are investigating the mechanisms by which these metabolites contribute to clinical symptoms, particularly neurological dysfunction. [, , , , ]
- Identifying novel mutations and their functional consequences: Research continues to uncover new mutations in MCCA and MCCB, and functional studies are crucial to determine their impact on enzyme activity. [, , , , , , , , , ]
- Developing new therapeutic strategies: There is a need to explore alternative treatment options, particularly for patients who do not respond well to current therapies or experience severe symptoms. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


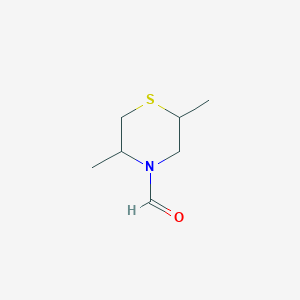
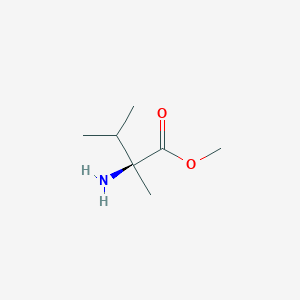
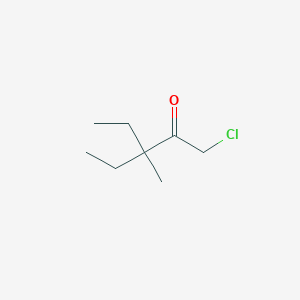
![4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B26047.png)

![2-OXABICYCLO[2.2.1]HEPTAN-3-ONE,1,7,7-TRIMETHYL-](/img/structure/B26053.png)
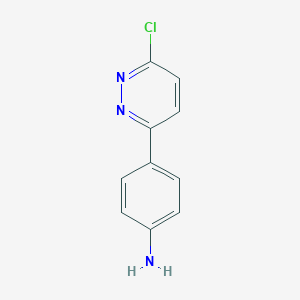
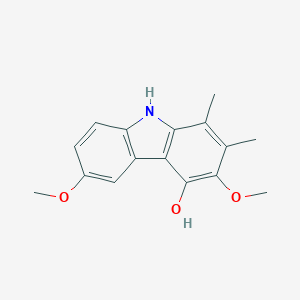

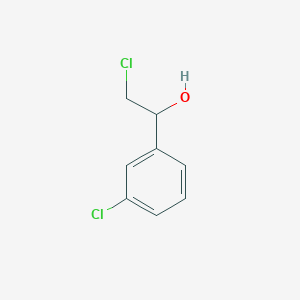
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5-(hydroxymethyl)-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B26064.png)
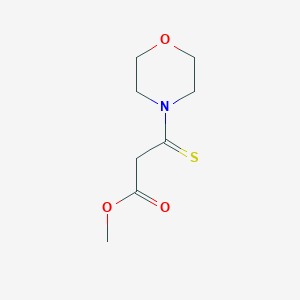
![(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate](/img/structure/B26071.png)
